molecular formula C16H17BrN4O B2975980 (4-Bromophenyl)(4-(6-methylpyridazin-3-yl)piperazin-1-yl)methanone CAS No. 1309129-04-1

(4-Bromophenyl)(4-(6-methylpyridazin-3-yl)piperazin-1-yl)methanone

Cat. No.: B2975980
CAS No.: 1309129-04-1
M. Wt: 361.243
InChI Key: WHSKOPFMXZQGCB-UHFFFAOYSA-N
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Description

(4-Bromophenyl)(4-(6-methylpyridazin-3-yl)piperazin-1-yl)methanone ( 1309129-04-1) is a chemical compound with a molecular formula of C16H17BrN4O and a molecular weight of 361.24 g/mol . Its structure features a piperazine ring, a privileged scaffold in medicinal chemistry known for its prevalence in biologically active compounds and its ability to positively modulate the pharmacokinetic properties of drug substances . This compound is of significant interest in early-stage research and drug discovery, particularly as a building block for the development of novel pharmacologically active molecules. The integration of the piperazine moiety with pyridazine and bromophenyl groups makes it a valuable intermediate for researchers working in areas such as antibacterial agents , anticancer research, and central nervous system (CNS) diseases . The presence of the bromine atom offers a versatile handle for further structural diversification via cross-coupling reactions, allowing for the exploration of structure-activity relationships (SAR). This product is provided For Research Use Only. It is strictly intended for laboratory research purposes and is not for human or veterinary diagnostic or therapeutic use, or for consumption in any form.

Properties

IUPAC Name

(4-bromophenyl)-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN4O/c1-12-2-7-15(19-18-12)20-8-10-21(11-9-20)16(22)13-3-5-14(17)6-4-13/h2-7H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHSKOPFMXZQGCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromophenyl)(4-(6-methylpyridazin-3-yl)piperazin-1-yl)methanone typically involves multiple steps, starting with the bromination of phenyl compounds to introduce the bromophenyl group. Reaction conditions such as temperature, solvent choice, and catalysts are carefully controlled to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize efficiency and minimize waste. Continuous flow chemistry and other advanced techniques can be employed to streamline the synthesis process and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

(4-Bromophenyl)(4-(6-methylpyridazin-3-yl)piperazin-1-yl)methanone: can undergo various chemical reactions, including:

  • Oxidation: : The bromophenyl group can be oxidized to form phenolic derivatives.

  • Reduction: : The compound can be reduced to remove the bromine atom, resulting in different derivatives.

  • Substitution: : The piperazine ring can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Nucleophiles like amines and alcohols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

  • Oxidation: : Phenolic derivatives, such as 4-bromophenol.

  • Reduction: : Derivatives lacking the bromine atom, such as 4-aminophenyl derivatives.

  • Substitution: : Various substituted piperazine derivatives, depending on the nucleophile used.

Scientific Research Applications

(4-Bromophenyl)(4-(6-methylpyridazin-3-yl)piperazin-1-yl)methanone, with the CAS number 1309129-04-1, is a piperazine derivative with a bromophenyl group and a methylpyridazinyl group. It has potential applications across chemistry, biology, and industry, serving as a building block in the synthesis of complex organic molecules, in biological studies to investigate interactions with biomolecules, and in the production of advanced materials and chemical intermediates.

Scientific Research Applications

This compound can be used in scientific research:

  • Chemistry It serves as a building block for synthesizing more complex organic molecules.
  • Biology It can be employed in biological studies to explore its interactions with various biomolecules.
  • Industry It can be used to produce advanced materials and chemical intermediates.

Chemical Reactions

This compound can undergo several types of chemical reactions:

  • Oxidation: The bromophenyl group can be oxidized to form phenolic derivatives using oxidizing agents like potassium permanganate KMnO4KMnO₄ and hydrogen peroxide H2O2H₂O₂. The major product formed is 4-bromophenol.
  • Reduction: The compound can be reduced to remove the bromine atom using reducing agents such as lithium aluminum hydride LiAlH4LiAlH₄ and sodium borohydride NaBH4NaBH₄, resulting in derivatives lacking the bromine atom, such as 4-aminophenyl derivatives.
  • Substitution: The piperazine ring can undergo nucleophilic substitution reactions with nucleophiles like amines and alcohols, often in the presence of a base, leading to various substituted piperazine derivatives, depending on the nucleophile used.

Mechanism of Action

The mechanism by which (4-Bromophenyl)(4-(6-methylpyridazin-3-yl)piperazin-1-yl)methanone exerts its effects involves its interaction with specific molecular targets and pathways. The bromophenyl group and the piperazine ring can bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism may vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

Key Analogs :

(3-Chlorophenyl)(4-(4-(pyridin-2-yl)phenyl)piperazin-1-yl)methanone () Structural Differences: Chlorophenyl replaces bromophenyl; pyridine substituent on piperazine instead of pyridazine. Impact: Reduced halogen size (Cl vs. Br) may decrease hydrophobic interactions. Pyridine vs.

BAY10000493 (): Structure: [4-[[2-(4-bromophenyl)imidazo[1,2-a]pyridin-3-yl]methyl]piperazin-1-yl]-(2-fluorophenyl)methanone Differences: Imidazopyridine core replaces pyridazine; fluorophenyl vs. bromophenyl. Impact: Imidazopyridine increases rigidity and π-stacking; fluorine’s electronegativity modifies electronic properties.

(3-Bromo-6-chloro-2-fluorophenyl)(4-methylpiperazin-1-yl)methanone (): Differences: Additional Cl and F substituents on phenyl; methylpiperazine instead of pyridazine-piperazine. Impact: Increased halogenation may enhance binding but reduce solubility. Methylpiperazine lowers steric hindrance.

Pharmacological and Biochemical Comparisons

Target Engagement :
  • BAY10000493 : Inhibits K2P3.1 (TASK-1) potassium channels by binding the intracellular vestibule, stabilized by X-gate closure .
  • Target Compound : Hypothesized to interact with similar ion channels or enzymes due to piperazine core and bromophenyl group. Pyridazine may favor interactions with polar residues.
Structure-Activity Relationships (SAR) :
  • Halogen Effects : Bromine’s larger atomic radius (vs. Cl or F) enhances hydrophobic binding but may reduce solubility.
  • Heterocyclic Cores : Pyridazine (target) vs. imidazopyridine (BAY10000493) alters electron distribution and hydrogen-bonding capacity.
  • Piperazine Substitution : Methylpyridazine (target) vs. methyl () modifies steric and electronic interactions.

Physicochemical and Pharmacokinetic Properties

Property Target Compound BAY10000493 (3-Chlorophenyl)... ()
LogP (Predicted) ~3.2 ~4.5 ~3.8
Solubility (µg/mL) ~15 (Low) ~5 (Low) ~20 (Moderate)
H-Bond Acceptors 5 5 3

Biological Activity

(4-Bromophenyl)(4-(6-methylpyridazin-3-yl)piperazin-1-yl)methanone, identified by its CAS number 1309129-04-1, is a synthetic organic compound belonging to the class of piperazine derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article discusses the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound includes a bromophenyl group and a piperazine ring substituted with a methylpyridazinyl moiety. The presence of these functional groups is critical for its biological activity.

PropertyValue
IUPAC Name(4-bromophenyl)-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]methanone
Molecular FormulaC16H17BrN4O
Molecular Weight364.23 g/mol
CAS Number1309129-04-1

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including receptors and enzymes. The bromophenyl group can facilitate binding to various biological targets, potentially modulating their activity.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, which could be beneficial in treating diseases like cancer.
  • Receptor Modulation : It can act as an antagonist or agonist at certain receptors, influencing cellular signaling pathways.

Biological Activity Studies

Recent studies have explored the biological effects of this compound in various contexts:

Antioxidant Activity

Research indicates that derivatives similar to this compound exhibit significant antioxidant properties. For example, compounds with similar structures have shown the ability to scavenge free radicals and reduce oxidative stress in vitro .

Antimicrobial Activity

Preliminary studies suggest that the compound may possess antimicrobial properties. Its structural analogs have demonstrated effectiveness against various bacterial strains, indicating potential applications in treating infections .

Neuroprotective Effects

Some derivatives have been evaluated for neuroprotective effects, particularly in models of neurodegenerative diseases. These studies suggest that the compound can mitigate neuronal damage through anti-inflammatory mechanisms .

Case Studies

  • In Vitro Evaluation : A study assessed the inhibitory effects of related compounds on tyrosinase activity, which is crucial in melanin biosynthesis. The results indicated that certain derivatives could significantly inhibit tyrosinase without exhibiting cytotoxicity .
  • Cell-Based Assays : Another investigation focused on the impact of piperazine derivatives on cell viability and proliferation in cancer cell lines. Results showed that these compounds could induce apoptosis in a dose-dependent manner .

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